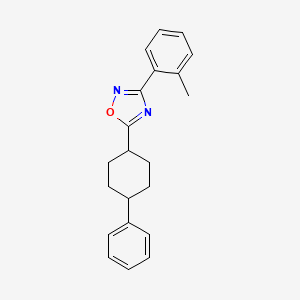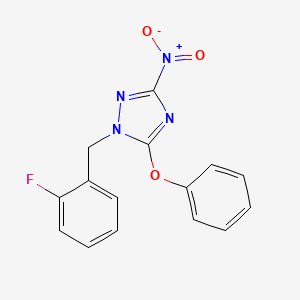
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and is a derivative of oxadiazole. The unique molecular structure of MPPO makes it an interesting compound for researchers to study.
Mecanismo De Acción
The mechanism of action of MPPO is not fully understood, but it is believed to act through the formation of charge transfer complexes with other molecules. MPPO is a π-conjugated molecule, which means that it has a delocalized electron system that can interact with other molecules through π-π interactions. This interaction can lead to the formation of charge transfer complexes, which can alter the electronic properties of the molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MPPO. However, some studies have shown that MPPO has antioxidant properties and can protect cells from oxidative stress. MPPO has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPO in lab experiments is its high thermal stability. MPPO can withstand high temperatures without decomposing, which makes it an ideal material for use in high-temperature reactions. Another advantage of MPPO is its high charge carrier mobility, which makes it an excellent material for use in electronic devices.
One of the limitations of using MPPO in lab experiments is its low solubility in common solvents. This can make it difficult to dissolve and handle in some experiments. MPPO is also relatively expensive, which can limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on MPPO. One area of research is the development of new synthesis methods that can improve the yield and purity of MPPO. Another area of research is the investigation of the electronic properties of MPPO and its potential applications in electronic devices.
Further research is also needed to understand the mechanism of action of MPPO and its potential applications in catalysis and medicine. The antioxidant and anti-inflammatory properties of MPPO make it a promising candidate for the development of new drugs for the treatment of oxidative stress and inflammatory diseases.
Métodos De Síntesis
The synthesis of MPPO involves the reaction of 2-methylphenylhydrazine with 4-phenylcyclohexanone in the presence of phosphorus oxychloride. The reaction mixture is heated under reflux for several hours, and the product is obtained after purification by recrystallization. The yield of MPPO is around 70%.
Aplicaciones Científicas De Investigación
MPPO has been found to have several potential applications in scientific research. One of the primary applications of MPPO is in the field of organic electronics. MPPO can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MPPO has been shown to have excellent thermal stability and high charge carrier mobility, making it an ideal material for use in these devices.
Another potential application of MPPO is in the field of catalysis. MPPO has been found to be an effective catalyst for the oxidation of alcohols and aldehydes. The unique molecular structure of MPPO allows it to act as a Lewis acid catalyst, which can promote the formation of reactive intermediates and facilitate the oxidation reaction.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-7-5-6-10-19(15)20-22-21(24-23-20)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-10,17-18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUFJXMLBRNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide](/img/structure/B5773096.png)



![ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5773117.png)

![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
